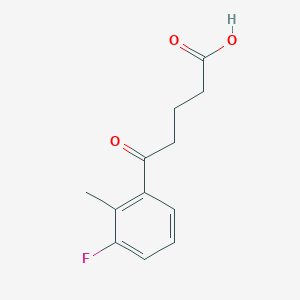

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid is an organic compound that features a fluorinated aromatic ring and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid typically involves the introduction of a fluorine atom into the aromatic ring followed by the formation of the ketone group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorinated aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of alternative catalysts to improve yield and reduce environmental impact.

化学反応の分析

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C12H13F O3

- Molecular Weight: 224.23 g/mol

- CAS Number: [insert CAS number if available]

Types of Reactions:

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid can undergo several chemical transformations, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to carboxylic acids or other oxidized derivatives. |

| Reduction | Reduces the ketone group to form alcohols. |

| Substitution | The fluorine atom can be substituted with various functional groups. |

Common Reagents:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles for Substitution: Amines, thiols in the presence of a base.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique fluorinated aromatic structure enhances reactivity and selectivity in various reactions, making it valuable for developing novel compounds.

Biology

The compound is being investigated for its potential interactions with biological systems. It may influence enzyme activity and metabolic pathways, providing insights into biochemical mechanisms. Specific studies have highlighted its role in:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic disorders.

- Receptor Modulation: Interaction with receptors that could lead to therapeutic effects.

Medicine

Research is ongoing into the therapeutic properties of this compound. Its potential applications include:

- Nrf2 Pathway Activation: As a regulator of oxidative stress, it may have implications for treating diseases such as asthma, neurodegenerative disorders (e.g., Parkinson's disease, Alzheimer's disease), and autoimmune conditions (e.g., multiple sclerosis) .

| Disease Category | Potential Applications |

|---|---|

| Respiratory Diseases | Treatment for asthma and COPD |

| Neurodegenerative Diseases | Potential therapy for Parkinson's and Alzheimer's |

| Autoimmune Diseases | Possible treatment for multiple sclerosis |

Case Studies

-

Nrf2 Activation Study:

A study highlighted the compound's ability to activate the Nrf2 pathway, suggesting its use in therapies targeting oxidative stress-related diseases . This activation could provide protective effects against cellular damage in conditions like chronic lung diseases. -

Enzyme Interaction Research:

Preliminary research indicated that this compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting the synthesis of critical biomolecules . This could lead to new approaches in managing metabolic disorders.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing various industrial products, enhancing the efficiency and effectiveness of chemical manufacturing processes.

作用機序

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone group can participate in various biochemical reactions. These interactions can modulate biological pathways and result in specific physiological effects.

類似化合物との比較

Similar Compounds

- 5-Fluoro-2-methoxyphenylboronic acid

- 3-Fluorophenylboronic acid

- 4-Fluoro-2-methylphenylboronic acid

Uniqueness

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid is unique due to the presence of both a fluorinated aromatic ring and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

生物活性

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H13FO3, with a molecular weight of 238.26 g/mol. The presence of a fluoro group on the aromatic ring significantly influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric effects, which can lead to alterations in metabolic pathways.

Interaction Studies

Recent studies have shown that this compound interacts with several biological targets, including:

- Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Receptors : The compound may bind to receptors associated with pain and inflammation, potentially providing analgesic effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines. | |

| Analgesic | May provide pain relief through modulation of pain pathways. | |

| Enzyme inhibition | Inhibits specific enzymes related to metabolic processes, impacting overall cellular function. | |

| Antimicrobial potential | Preliminary studies indicate activity against certain bacterial strains. |

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to untreated controls. This suggests that the compound may be effective in managing inflammatory conditions.

Study 2: Analgesic Activity

Another study focused on the analgesic effects of the compound in a rat model of acute pain. The administration of this compound resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Future Directions and Research Needs

Despite promising findings, further research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In vivo studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic studies : To elucidate the specific pathways influenced by the compound.

- Clinical trials : To evaluate efficacy and safety in human subjects.

特性

IUPAC Name |

5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHESMXJVZMIJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。